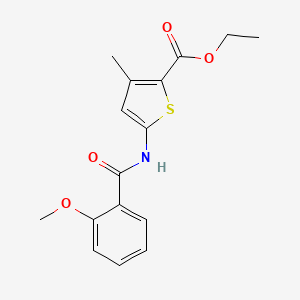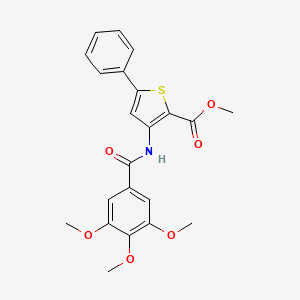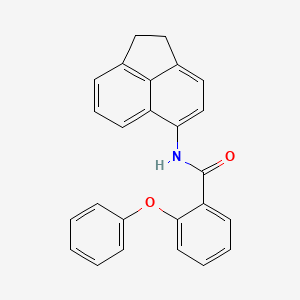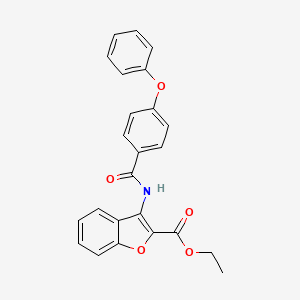![molecular formula C30H35NO5 B6524291 1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one CAS No. 680604-74-4](/img/structure/B6524291.png)
1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one is a synthetic organic compound that can play various roles in pharmaceutical chemistry, including as a building block for more complex molecular structures and as a potential candidate for medicinal chemistry research. Its structure features several functional groups, making it quite reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multi-step synthetic routes that start with simpler organic molecules. One approach might include:
Preparation of Tetrahydroisoquinoline Derivative: : Starting from 6,7-dimethoxy-1-tetrahydroisoquinoline, which is then modified by introducing a benzyl group at the nitrogen atom using phenoxypropanone under basic conditions.
Introduction of Phenoxy Groups: : Utilizing suitable phenoxy reagents to substitute hydrogen atoms, using catalytic conditions such as palladium-catalyzed cross-coupling reactions to attach the phenoxy groups to the desired positions.
Industrial Production Methods
On an industrial scale, the synthesis would be optimized for yield and purity, possibly employing automated synthetic techniques, continuous flow reactors for reaction scaling, and stringent purification steps like crystallization and chromatography to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one undergoes various types of reactions:
Oxidation: : The methoxy and phenoxy groups can be oxidized to form more reactive species.
Reduction: : Reductive conditions can lead to the cleavage of ether bonds or reduction of the carbonyl group.
Substitution: : Halogenation followed by substitution with nucleophiles can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, PCC.
Reducing Agents: : LiAlH₄, NaBH₄.
Substitution Conditions: : Pd-catalyzed reactions, bases like K₂CO₃, solvents like DMF or THF.
Major Products
The major products will depend on the specific reaction and conditions but may include oxidized forms, reduced derivatives, or new substituted compounds with varied functionalities.
Scientific Research Applications
1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one has a range of applications across different fields:
Chemistry: : As an intermediate in the synthesis of complex molecules.
Biology: : Potential use in studying the interactions of isoquinoline derivatives with biological targets.
Medicine: : Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: : Possible uses in the development of new materials or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects can involve several pathways:
Molecular Targets: : It may interact with enzymes or receptors in the body, influencing biochemical pathways.
Pathways Involved: : Could include inhibition of certain enzymatic activities, modulation of receptor functions, or alteration of signal transduction pathways.
Comparison with Similar Compounds
Compared to similar compounds like other tetrahydroisoquinoline derivatives, this molecule's unique structure—featuring both methoxy and phenoxy functional groups—gives it distinctive properties and reactivity. Similar compounds might include:
1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxyethanone
1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(4-methoxyphenyl)ethanone
These differences may lead to varying biological activities and chemical behaviors, highlighting the uniqueness of 1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one.
Hope this gives you a comprehensive understanding of the compound. If there's any specific section you need more detail on, just say the word!
Properties
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO5/c1-20(2)22-11-13-24(14-12-22)35-19-27-26-18-29(34-5)28(33-4)17-23(26)15-16-31(27)30(32)21(3)36-25-9-7-6-8-10-25/h6-14,17-18,20-21,27H,15-16,19H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCPSWJXAUQOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)OC4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Methylphenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B6524212.png)
![9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6524222.png)

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)
![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)

![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)

![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)
![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)

![3-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6524308.png)

